molecular formula C10H18 B12059058 (1,2-13C2)dec-1-yne CAS No. 1173021-84-5

(1,2-13C2)dec-1-yne

Cat. No.: B12059058
CAS No.: 1173021-84-5
M. Wt: 140.24 g/mol
InChI Key: ILLHQJIJCRNRCJ-ZKDXJZICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2-13C2)dec-1-yne is a compound with the molecular formula C10H18, where two carbon atoms in the alkyne group are labeled with the stable isotope carbon-13. This compound is a labeled analogue of 1-decyne, a terminal alkyne. The labeling with carbon-13 makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-13C2)dec-1-yne typically involves the alkylation of acetylide anions. The process begins with the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH2) to form the acetylide anion. This anion then reacts with a carbon-13 labeled alkyl halide, such as 1-bromo-13C2-octane, to form this compound .

Industrial Production Methods

The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(1,2-13C2)dec-1-yne undergoes various chemical reactions typical of terminal alkynes:

    Oxidation: It can be oxidized to form carboxylic acids or ketones.

    Reduction: Hydrogenation can convert it to decane.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used.

    Reduction: Catalysts such as platinum (Pt) or palladium (Pd) are employed.

    Substitution: Alkyl halides and strong bases like sodium amide (NaNH2) are common reagents

Major Products

    Oxidation: Produces decanoic acid or decanone.

    Reduction: Produces decane.

    Substitution: Produces various substituted alkynes

Scientific Research Applications

(1,2-13C2)dec-1-yne is widely used in scientific research due to its stable isotope labeling:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in NMR spectroscopy.

    Biology: Employed in metabolic studies to trace carbon pathways in biological systems.

    Medicine: Utilized in diagnostic imaging and as a tracer in pharmacokinetic studies.

    Industry: Applied in the development of new materials and as a standard in environmental analysis .

Mechanism of Action

The mechanism by which (1,2-13C2)dec-1-yne exerts its effects depends on the specific application. In NMR spectroscopy, the carbon-13 labeling allows for the detailed study of molecular structures and dynamics. In metabolic studies, the labeled carbon atoms enable the tracing of metabolic pathways, providing insights into biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    1-Decyne: The unlabeled analogue of (1,2-13C2)dec-1-yne.

    Octylacetylene-1,2-13C2: Another carbon-13 labeled alkyne.

    n-Octylacetylene-1,2-13C2: Similar in structure but with different labeling positions

Uniqueness

The primary uniqueness of this compound lies in its carbon-13 labeling, which makes it invaluable for NMR spectroscopy and metabolic studies. This labeling provides a distinct advantage over unlabeled compounds by allowing for more precise and detailed analysis.

Properties

CAS No.

1173021-84-5

Molecular Formula

C10H18

Molecular Weight

140.24 g/mol

IUPAC Name

(1,2-13C2)dec-1-yne

InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3/i1+1,3+1

InChI Key

ILLHQJIJCRNRCJ-ZKDXJZICSA-N

Isomeric SMILES

CCCCCCCC[13C]#[13CH]

Canonical SMILES

CCCCCCCCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.